molecular formula C11H19NO3S B2755567 Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-93-7

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B2755567
CAS RN: 1340481-93-7
M. Wt: 245.34
InChI Key: FHCUTJNAMHPWHK-QMMMGPOBSA-N
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Description

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirolactam compound with the following chemical formula: C₁₁H₁₉NO₅S . It features a spirocyclic structure, which provides a unique area of chemical space for further functionalization and diversification .


Synthesis Analysis

The synthesis of this compound involves the introduction of the tert-butyl group, hydroxy group, and thia-azaspiro ring system. While specific synthetic routes may vary, the key steps typically include cyclization of the precursor and subsequent functional group modifications. Researchers have successfully prepared this compound using strategic synthetic methodologies .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic scaffold. The tert-butyl group and the hydroxy functionality are positioned at specific stereocenters, contributing to its overall three-dimensional arrangement. The spiro ring system provides rigidity and influences its biological properties .


Chemical Reactions Analysis

While detailed chemical reactions involving this compound are not explicitly documented, its functional groups (tert-butyl, hydroxy, and thia-azaspiro) suggest potential reactivity. Researchers may explore derivatization, ring-opening reactions, and modifications of the spirocyclic moiety. Further investigations are needed to uncover its full synthetic versatility .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis Techniques and Applications

Asymmetric Synthesis and Drug Discovery : The asymmetric synthesis of tropane alkaloids, such as (+)-pseudococaine, has been achieved through processes involving the ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This process exemplifies the application of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate derivatives in accessing complex molecular scaffolds for drug discovery (Brock, E., Davies, S., Lee, James A., Roberts, P. M., & Thomson, J. E., 2012).

Synthesis of Bifunctional Compounds : The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, highlights the potential of using this compound derivatives for the creation of novel compounds. These derivatives serve as versatile intermediates for further selective derivation, offering a pathway to explore chemical spaces complementary to existing frameworks (Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, David L., & Thorarensen, A., 2009).

Construction of Multifunctional Modules : The development of new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes demonstrates the role of this compound derivatives in constructing multifunctional modules for drug discovery. These spirocycles are designed to act as novel, structurally diverse platforms for the exploration of potential therapeutic agents (Li, D., Rogers-Evans, M., & Carreira, E., 2013).

Conformational Studies and Molecular Structure Analysis

Conformational Analysis of Pseudopeptides : Spirolactams synthesized from this compound derivatives have been studied for their potential as conformationally restricted pseudopeptides. These studies offer insights into the molecular structure and conformational behavior of such compounds, which can inform the design of peptide mimetics and other bioactive molecules (Fernandez, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M., & Giralt, E., 2002).

Mechanism of Action

The specific mechanism of action for tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate remains an area of active research. Its spirocyclic nature and stereochemistry may play a role in interactions with biological targets. Future studies will elucidate its binding partners and potential therapeutic applications .

Safety and Hazards

No specific hazards reported; follow standard laboratory safety protocols .

properties

IUPAC Name

tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUTJNAMHPWHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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